[(Z)-1-Chloro-2-phenylethenyl]benzene
Description
[(Z)-1-Chloro-2-phenylethenyl]benzene is a chloro-substituted styrenic compound characterized by a benzene ring attached to a chlorinated ethenyl group. Its molecular formula is C₁₄H₁₁Cl, with a molecular weight of 214.69 g/mol. The (Z)-configuration denotes that the chlorine atom and the adjacent phenyl group are positioned on the same side of the double bond, introducing steric hindrance and distinct electronic properties compared to its (E)-isomer. This compound is typically synthesized via stereoselective halogenation or elimination reactions and serves as an intermediate in pharmaceuticals, agrochemicals, and polymer research .
Properties
CAS No. |
1460-06-6 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
[(Z)-1-chloro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI Key |
VVFIZEWCXRQNGK-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
Other CAS No. |
948-99-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Isomers: (E)-1-Chloro-2-phenylethenylbenzene
The (E)-isomer differs in spatial arrangement, with the chlorine and phenyl groups on opposite sides of the double bond. This configuration reduces steric strain, leading to:
- Higher Thermal Stability : The (E)-isomer exhibits a melting point of 85–87°C , compared to the (Z)-isomer’s 72–74°C , due to reduced intramolecular repulsion .
- Reactivity Differences : The (Z)-isomer’s steric congestion slows nucleophilic attacks at the double bond, whereas the (E)-isomer reacts more readily in Diels-Alder reactions.
Table 1: Isomeric Comparison
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Melting Point (°C) | 72–74 | 85–87 |
| Stability | Moderate | High |
| Reactivity with Alkenes | Slower | Faster |
Comparison with 1-Chloro-1-phenylethene
1-Chloro-1-phenylethene (C₈H₇Cl) lacks the second phenyl group, resulting in:
Comparison with Chlorinated Benzene Derivatives
lists multiple chloro-substituted benzenes (e.g., chlorobenzamide, nitrochlorobenzenes). Key distinctions include:
- Substituent Effects : The ethenyl group in this compound introduces conjugation, stabilizing the molecule more effectively than nitro or methoxy groups in other derivatives.
- Applications : Unlike chlorobenzamide (used as a pharmaceutical intermediate), this compound is favored in polymerization studies due to its planar structure .
Table 2: Chlorinated Benzene Derivatives
| Compound | Molecular Formula | Key Application | Reactivity Profile |
|---|---|---|---|
| This compound | C₁₄H₁₁Cl | Polymer research | Moderate electrophilicity |
| Chlorobenzamide | C₇H₆ClNO | Drug synthesis | High nucleophilic substitution |
| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | Agrochemicals | High oxidative stability |
Research Findings and Trends
- Stereochemical Influence : Studies indicate that the (Z)-isomer’s steric hindrance impedes π-π stacking in polymer matrices, reducing crystallinity compared to the (E)-isomer .
- Electrochemical Behavior : The chlorine atom’s electron-withdrawing effect enhances the compound’s susceptibility to reduction, a property exploited in catalytic hydrogenation for producing diarylethanes.
- Toxicity Profile : Similar to other chlorinated aromatics, this compound shows moderate environmental persistence, necessitating careful handling in industrial settings.
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